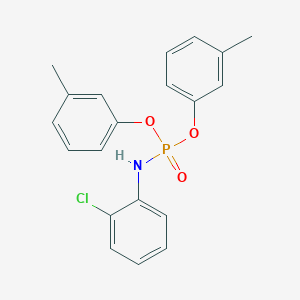
Bis(3-methylphenyl) N-(2-chlorophenyl)phosphoramidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-methylphenyl) N-(2-chlorophenyl)phosphoramidate is an organophosphorus compound with the molecular formula C20H19ClNO3P. This compound is known for its unique structural features, which include a phosphoramidate group bonded to both 3-methylphenyl and 2-chlorophenyl groups. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-methylphenyl) N-(2-chlorophenyl)phosphoramidate typically involves the reaction of 3-methylphenol with phosphorus oxychloride to form bis(3-methylphenyl)phosphorochloridate. This intermediate is then reacted with 2-chloroaniline under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(3-methylphenyl) N-(2-chlorophenyl)phosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramidate oxides.
Reduction: Reduction reactions can convert the phosphoramidate group to phosphine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Phosphoramidate oxides.
Reduction: Phosphine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Bis(3-methylphenyl) N-(2-chlorophenyl)phosphoramidate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Bis(3-methylphenyl) N-(2-chlorophenyl)phosphoramidate involves its interaction with specific molecular targets. The phosphoramidate group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with cellular proteins, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(3-chlorophenyl) N-(2-chlorophenyl)phosphoramidate
- Bis(3-methylphenyl) N-(4-chlorophenyl)phosphoramidate
- Bis(3-methylphenyl) N-(2-bromophenyl)phosphoramidate
Uniqueness
Bis(3-methylphenyl) N-(2-chlorophenyl)phosphoramidate is unique due to the presence of both 3-methylphenyl and 2-chlorophenyl groups, which impart distinct chemical and physical properties.
Propriétés
Numéro CAS |
6531-48-2 |
|---|---|
Formule moléculaire |
C20H19ClNO3P |
Poids moléculaire |
387.8 g/mol |
Nom IUPAC |
N-bis(3-methylphenoxy)phosphoryl-2-chloroaniline |
InChI |
InChI=1S/C20H19ClNO3P/c1-15-7-5-9-17(13-15)24-26(23,22-20-12-4-3-11-19(20)21)25-18-10-6-8-16(2)14-18/h3-14H,1-2H3,(H,22,23) |
Clé InChI |
CIHIDHMHCYALBU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)OP(=O)(NC2=CC=CC=C2Cl)OC3=CC=CC(=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


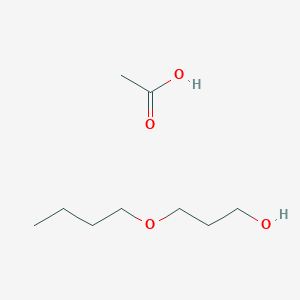
![1,2,2,3,3,5,5,6,6,7,7-Undecafluorobicyclo[2.2.1]heptane](/img/structure/B14737067.png)

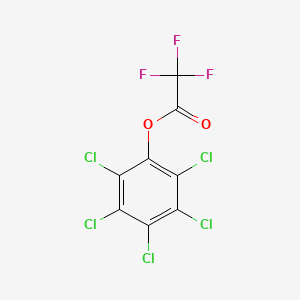
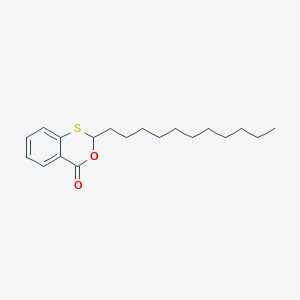
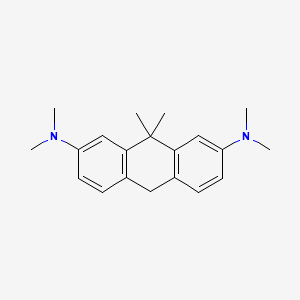
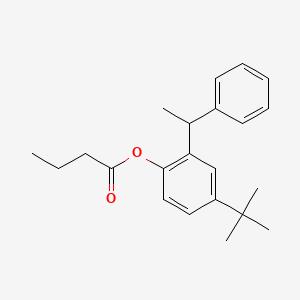
![2-[Nitro(phenyl)methyl]-4-oxo-4-phenylbutanoic acid](/img/structure/B14737107.png)
![Thiopyrano[3,2-e]benzimidazol-7(3H)-one](/img/structure/B14737115.png)

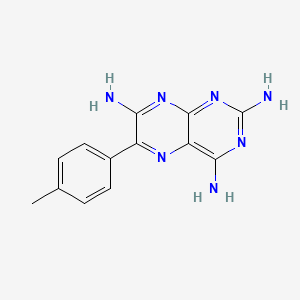

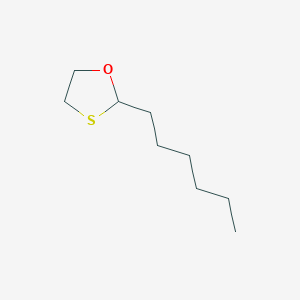
![2-[(3-Bromoanilino)methyl]isoindole-1,3-dione](/img/structure/B14737138.png)
